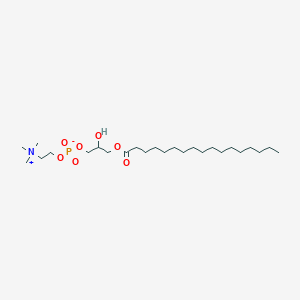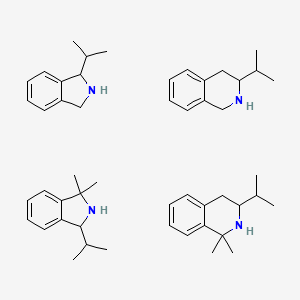
3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific compound contains multiple fused ring systems with nitrogen atoms, making it a member of the isoindole and isoquinoline families. These structures are known for their diverse biological activities and are often used as scaffolds in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzylamine with a suitable aldehyde or ketone can lead to the formation of the desired isoindole or isoquinoline ring system. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent reduction steps to achieve the desired dihydro or tetrahydro derivatives.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline or isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydro derivatives to fully saturated tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” involves its interaction with specific molecular targets and pathways. These compounds can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, they may act as inhibitors of certain enzymes involved in disease pathways or as agonists/antagonists of specific receptors.
Comparison with Similar Compounds
Similar Compounds
Isoindole: A parent compound with a similar ring structure but lacking the additional substituents.
Isoquinoline: Another parent compound with a similar ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A fully saturated derivative with similar biological activities.
Uniqueness
The uniqueness of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” lies in its specific substitution pattern and the presence of multiple fused ring systems. These structural features contribute to its diverse biological activities and make it a valuable scaffold for drug design and development.
Properties
CAS No. |
84800-54-4 |
|---|---|
Molecular Formula |
C50H72N4 |
Molecular Weight |
729.1 g/mol |
IUPAC Name |
3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H21N.C13H19N.C12H17N.C11H15N/c1-10(2)13-9-11-7-5-6-8-12(11)14(3,4)15-13;1-9(2)12-10-7-5-6-8-11(10)13(3,4)14-12;1-9(2)12-7-10-5-3-4-6-11(10)8-13-12;1-8(2)11-10-6-4-3-5-9(10)7-12-11/h5-8,10,13,15H,9H2,1-4H3;5-9,12,14H,1-4H3;3-6,9,12-13H,7-8H2,1-2H3;3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
ZEOWSYDXFZNOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=CC=CC=C2CN1.CC(C)C1CC2=CC=CC=C2C(N1)(C)C.CC(C)C1C2=CC=CC=C2CN1.CC(C)C1C2=CC=CC=C2C(N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
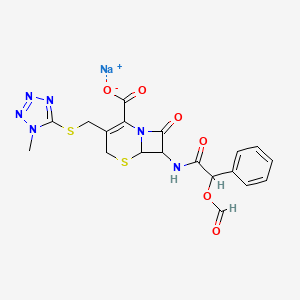
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)
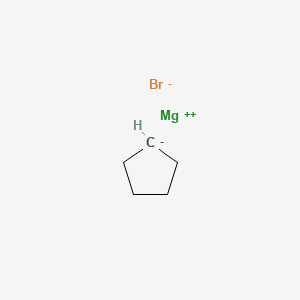
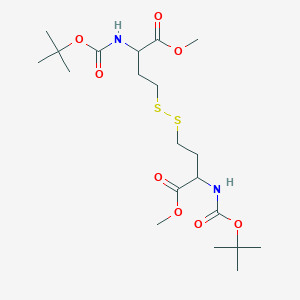
![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
![2-(7-Aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13383965.png)
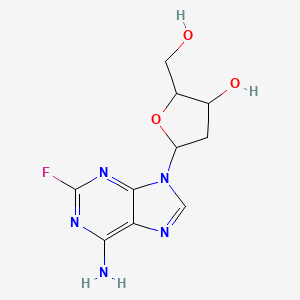
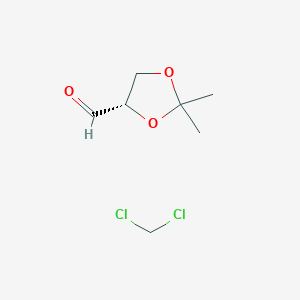
![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)
